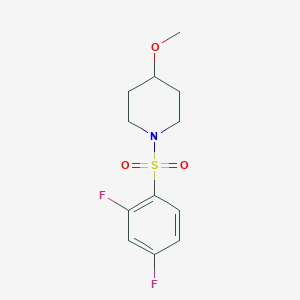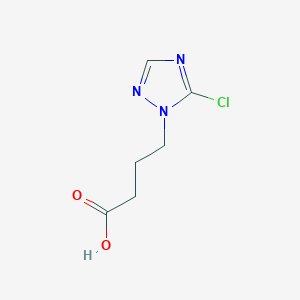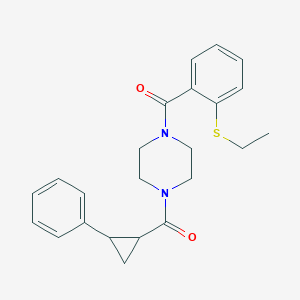
2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide, also known as DIM-EA-NOC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based compounds and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is not fully understood, but studies have suggested that it works by modulating various signaling pathways. 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
Studies have shown that 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has several biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. Additionally, 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory and anti-cancer effects, making it a potential candidate for drug development. Additionally, 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has been found to be relatively stable and easy to synthesize, which makes it a good candidate for further studies.
One limitation of using 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide in lab experiments is its lack of specificity. This compound has been found to modulate various signaling pathways, which may lead to off-target effects. Additionally, studies have shown that 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has poor solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide. One area of interest is the development of more specific analogs of this compound. Researchers could modify the structure of 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide to improve its specificity and reduce off-target effects. Additionally, studies could investigate the potential use of 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, researchers could investigate the potential use of 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide in combination with other drugs to improve its therapeutic efficacy.
合成方法
The synthesis of 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide involves the reaction of 1,2-dimethylindole-3-carboxylic acid with ethyl chloroacetate in the presence of triethylamine. The resulting ethyl ester is then reacted with sodium methoxide to produce the corresponding methyl ester. The final step involves the reaction of the methyl ester with N-(2-bromoethyl)-N-methylethanamine to produce 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide.
科学研究应用
2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has been extensively studied for its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory and anti-cancer effects. 2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-13(14(18)15(19)16-8-9-20-3)11-6-4-5-7-12(11)17(10)2/h4-7H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUXYVFCTNKZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)


![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)


![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
